molecular formula C14H20ClNO B5826455 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine

1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine

Cat. No.: B5826455
M. Wt: 253.77 g/mol
InChI Key: QVUQMNAHWSTONT-UHFFFAOYSA-N
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Description

1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine is an organic compound with the molecular formula C14H20ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

IUPAC Name

1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUQMNAHWSTONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine typically involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine can be compared with other similar compounds, such as:

    1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine: This compound has a similar structure but with the chlorine and methyl groups positioned differently on the phenoxy ring.

    This compound-4-carboxylate: This derivative contains an additional carboxylate group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.

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